2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that belongs to the class of substituted pyridines, characterized by a bromine atom at the 6th position of the pyridine ring and a cyclopropanamine group. Its molecular formula is with a molecular weight of 229.12 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which has implications in various therapeutic areas, including oncology and neurology.
The compound can be classified under the category of amine derivatives and heterocyclic compounds. It is often studied for its biological activities, particularly its role as an inhibitor of specific enzymes involved in cellular signaling pathways. The chemical's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to characterize and confirm the structure of the synthesized compound.
The molecular structure of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride can be represented by its canonical SMILES notation: CC(C)NCC1=CN=C(C=C1)Br. The compound features a pyridine ring substituted at position 6 with a bromine atom and at position 3 with a cyclopropanamine group.
The compound can participate in several chemical reactions typical of amines and halogenated compounds:
Reactions involving this compound should be monitored using chromatographic techniques to assess conversion rates and product formation, ensuring that by-products are minimized.
The mechanism of action for 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride primarily revolves around its role as an inhibitor of specific kinases. By binding to the active site or allosteric sites on kinases, it disrupts normal signaling pathways that are often upregulated in cancerous cells or other pathological conditions.
Studies indicate that compounds similar to this one can exhibit selective inhibition against certain kinases involved in tumor growth and proliferation. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Relevant data from studies indicate that the compound has favorable pharmacokinetic properties which enhance its potential for therapeutic use.
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride has several scientific applications:
The construction of the cyclopropane ring fused to the 6-bromopyridin-3-yl moiety represents a critical synthetic challenge due to the strain inherent in three-membered carbocycles and the need for precise stereocontrol. Two principal methodologies dominate this synthesis: metal-catalyzed cyclopropanation and Simmons-Smith-type reactions. Palladium-catalyzed cyclopropanation of 5-vinylpyridine precursors enables direct ring formation, though this approach suffers from moderate diastereoselectivity (typically ≤ 3:1 dr) due to the absence of directing groups [3] [9]. Alternatively, the modified Simmons-Smith protocol using diethylzinc and diiodomethane demonstrates superior stereoselectivity (>10:1 dr) when applied to allylic amine derivatives of 6-bromonicotinaldehyde. This method capitalizes on the chelating effect of the amine group to direct cyclopropanation, yielding the (1S,2R)-stereoisomer preferentially [8] [9].
Optimization strategies focus on chiral induction and reaction efficiency:
Table 1: Cyclopropanation Method Comparison
| Method | Reagents/Catalysts | dr (trans:cis) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Pd-catalyzed | Pd(OAc)₂, diazomethane | 2.5:1 | 65 | Single-step |
| Simmons-Smith | Et₂Zn, CH₂I₂ | 10:1 | 82 | High stereoselectivity |
| Chiral Cu-catalyzed | Cu(OTf)₂, bisoxazoline ligand | >20:1 (95% ee) | 75 | Enantioselective |
The 6-bromopyridin-3-yl substituent serves as a versatile synthetic handle for further elaboration via cross-coupling reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyridine nitrogen and the steric accessibility of the C–Br bond. Palladium-catalyzed couplings dominate functionalization strategies: Suzuki reactions with arylboronic acids proceed efficiently at 80°C using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1), achieving >85% conversion [4] [6]. Stille couplings with tributylstannyl reagents require rigorous oxygen exclusion but deliver high yields of biaryl products, while Sonogashira reactions with terminal alkynes generate conjugated alkyne derivatives essential for pharmaceutical intermediates [6].
Critical considerations for amine-compatible functionalization:
Table 2: Bromopyridine Functionalization Reactions
| Reaction Type | Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 85–92 | Sensitive to amine protection |
| Stille coupling | Pd₂(dba)₃, AsPh₃, toluene, 100°C | 78 | Toxic tin reagents |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, iPr₂NH, 60°C | 81 | Homocoupling byproducts (∼8%) |
Introduction of the amine group at the cyclopropane C1 position employs two complementary approaches: reductive amination of carbonyl precursors and direct C–H amination. Reductive amination of 2-(6-bromopyridin-3-yl)cyclopropan-1-one with ammonium acetate/NaBH₃CN in methanol provides racemic amine, while enzymatic resolution using immobilized lipases achieves >99% ee but with <40% yield [8]. Transition-metal-catalyzed amination offers superior stereocontrol: Pd/Xantphos systems mediate Buchwald-Hartwig amination of cyclopropyl bromides with benzophenone imine, followed by acidic deprotection to yield primary amines without racemization [6] [8].
Radical-mediated amination presents an emerging alternative: N-hydroxyphthalimide (NHPI) facilitates anti-Markovnikov hydroamination of cyclopropene derivatives under phosphite-mediated deoxygenation conditions. This method delivers exclusively linear regioisomers with 70–75% yield, though diastereoselectivity remains moderate (∼3:1 dr) .
Key optimization parameters:
Table 3: Amination Routes to Cyclopropylamine Derivatives
| Method | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Reductive amination | NH₄OAc/NaBH₃CN, MeOH | N/A | 68 |
| Pd-catalyzed (Buchwald) | Pd₂(dba)₃, Xantphos, Ph₂C=NH | >99% C1-selectivity | 83 |
| Radical hydroamination | NHPI, (iPrO)₃P, 365 nm light | 100% anti-Markovnikov | 72 |
Conversion of the free base amine to the dihydrochloride salt significantly enhances stability, crystallinity, and aqueous solubility—critical properties for pharmaceutical applications. Solvent-mediated crystallization represents the optimal salt formation strategy: ethanolic HCl (3–5 equivalents) added to the amine in ethanol/IPA (1:3) at 0–5°C yields high-purity (>99.5% by HPLC) dihydrochloride crystals after anti-solvent addition (diethyl ether or MTBE) [1] [8].
Critical process parameters:
Storage stability correlates with residual solvent content: material dried to <0.1% ethanol retains >95% purity after 24 months at 2–8°C, while samples with >0.5% solvent degrade to 88% purity under identical conditions [1].
Table 4: Salt Crystallization Optimization
| Condition | Variable | Optimal Value | Purity Impact |
|---|---|---|---|
| Solvent composition | Ethanol/IPA ratio | 1:3 | Max. crystal yield |
| HCl equivalents | Acid:amine | 2.05–2.15 | Prevents free base |
| Cooling rate | Post-saturation | 0.5°C/min | Reduces inclusions |
| Anti-solvent | Ether addition rate | 10 mL/min per 100 mL | Prevents oiling |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: